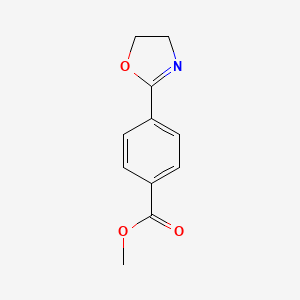
Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate: is a chemical compound with the molecular formula C₁₁H₁₁NO₃ It is an ester derivative of benzoic acid, featuring a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzoic acid with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the dihydrooxazole ring . The final step involves esterification with methanol under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are often carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate involves its interaction with specific molecular targets. The dihydrooxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This compound can also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline: Similar in structure but with an aniline group instead of a benzoate ester.
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine: Contains a triazole ring and is used in heterocyclic synthesis.
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane: Features two dihydrooxazole rings and is used in chiral synthesis.
Uniqueness: Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate is unique due to its ester functionality combined with the dihydrooxazole ring, providing a versatile scaffold for various chemical modifications and applications .
Properties
CAS No. |
13670-60-5 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(4,5-dihydro-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5H,6-7H2,1H3 |
InChI Key |
VHEWHAWQKJTQCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















